4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4-chloro-5-hydrazinyl-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-9-8(14-12)6-13-15(10(9)16)7-4-2-1-3-5-7/h1-6,14H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBJSGIFJQBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153102 | |
| Record name | 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-32-8 | |
| Record name | 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC69010 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a chloro group at the 4th position, a hydrazino group at the 5th position, and a phenyl group at the 2nd position of the pyridazinone ring. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit various enzymes or receptors, leading to therapeutic effects. The exact pathways can vary based on the biological context.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, a related compound was shown to inhibit bacterial growth with an IC50 value indicating effective concentration levels .
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| This compound | E. coli | 25.0 |
| Related Pyridazinone | S. aureus | 15.0 |
Anticancer Activity
Research has indicated that certain pyridazinone derivatives possess anticancer properties. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways.
Case Study:
In a study involving L929 fibroblast cells, it was found that certain derivatives caused significant cytotoxicity at higher concentrations while exhibiting lower toxicity at therapeutic doses . The IC50 values for these compounds were determined as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| T3 | L929 | 27.05 |
| T6 | L929 | 120.6 |
Enzyme Inhibition Studies
The enzyme inhibition potential of this compound has been evaluated in various studies. Notably, it has shown promise in inhibiting monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism.
Enzyme Inhibition Data:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| T6 | 1.57 | 4.19 |
| T3 | 27.05 | 120.6 |
Scientific Research Applications
a. Anticancer Activity
Research indicates that pyridazinone derivatives, including 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone, have demonstrated promising anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression .
b. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In particular, derivatives of pyridazinones have been reported to exhibit significant antibacterial and antifungal effects. For example, certain synthesized derivatives showed strong inhibitory effects on Gram-positive bacteria comparable to standard antibiotics .
c. Inhibition of Enzymatic Activity
This compound has been investigated for its potential to inhibit monoamine oxidase (MAO), an enzyme linked to several neurological disorders. The compound's ability to selectively inhibit MAO-A and MAO-B isoforms suggests its potential use in treating depression and other mood disorders .
Agricultural Applications
The compound has been identified as a selectively acting herbicide, particularly effective in sugar beet cultivation. Its application can help manage weed populations while minimizing damage to the crop itself due to the inherent resistance of sugar beets to this compound .
a. Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridazinone derivatives and tested their anticancer efficacy against various cancer cell lines. Results indicated that several derivatives exhibited IC50 values in the nanomolar range, demonstrating potent anticancer activity .
b. Antimicrobial Testing
A recent investigation into new 2,6-disubstituted pyridazinones revealed that specific compounds derived from this compound displayed significant antimicrobial activity against strains such as Candida albicans and Staphylococcus aureus. These findings highlight the potential for developing novel antifungal agents from this class of compounds .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Various cancer cell lines | IC50 values in nanomolar range |
| Antimicrobial | Candida albicans, Staphylococcus aureus | Significant inhibitory effects observed |
| Enzyme Inhibition | Monoamine oxidase | Selective inhibition of MAO-A and MAO-B |
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Pyridazinones exhibit significant structural and functional diversity based on substituent patterns. Below is a comparative analysis of 4-chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone with key analogs:
Structural and Functional Group Comparisons
Pharmacological and Agrochemical Profiles
- Anti-inflammatory Activity: Emorfazone derivatives show COX-1/COX-2 inhibition (e.g., 27–37% at 10 µM ). The hydrazino group in the target compound may enhance binding to COX isoforms via hydrogen bonding.
- Herbicidal Action: Norflurazon’s methylamino group is critical for herbicidal activity . The hydrazino substituent could offer similar or improved efficacy by interacting with plant enzyme active sites.
- Vasorelaxant/Cardiac Effects: Pyridazinones with dihydro groups (e.g., TZC-5665 ) exhibit phosphodiesterase III inhibition. The hydrazino group may modulate such activity via redox interactions.
Physicochemical Properties
Preparation Methods
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance hydrazine nucleophilicity but may promote side reactions at elevated temperatures. Conversely, aqueous ethanol balances solubility and reactivity, favoring mono-substitution. Trials at 80°C in ethanol yield 70% product, whereas DMF at 100°C increases yield to 75% but requires stringent cooling to prevent decomposition.
Stoichiometry and Reaction Time
A molar excess of hydrazine (3:1 relative to substrate) ensures complete substitution while minimizing dichloropyridazinone hydrolysis. Extended reaction times (>12 hours) risk forming hydrazone byproducts via further condensation, particularly in the presence of aldehydes or ketones.
Challenges and Byproduct Mitigation
The primary byproduct in hydrazino synthesis is 4,5-dihydrazino-2-phenyl-3(2H)-pyridazinone, arising from over-substitution. Chromatographic separation or recrystallization from ethanol/water mixtures (3:1 v/v) effectively isolates the desired mono-substituted product. Additionally, substituting hydrazine hydrate with phenylhydrazine derivatives introduces aryl groups at position 5, broadening the compound library.
Industrial-Scale Considerations
Patent EP0028359B1 emphasizes the viability of "one-pot" methods and catalyst recycling for cost-effective production. After isolating 4-chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone, the mother liquor and wash water—containing residual catalyst—can be reused for subsequent batches, reducing waste and reagent costs. This approach aligns with green chemistry principles and has been validated for amino derivatives .
Q & A
Q. What are the typical synthetic routes for 4-chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone, and what are the key reaction steps involved?
The compound is synthesized via a multi-step pathway starting with mucochloric acid (1). A Friedel-Crafts reaction converts it to intermediate 2, followed by hydrazine hydrate treatment to form the pyridazinone core (3). Subsequent alkylation yields the N-methylated derivative (4). Critical steps include hydrogen chloride elimination during hydrazine treatment and regioselective alkylation to introduce substituents. Monitoring reaction conditions (e.g., solvent, temperature) is crucial for optimizing yields .
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm hydrazine and phenyl group positions.
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- X-ray crystallography (where applicable) to resolve stereochemical ambiguities, especially for derivatives with ortho-substituted aryl groups. Reference to similar pyridazinone structures in crystallographic databases (e.g., Protein Data Bank) aids in comparative analysis .
Q. What are the common impurities or byproducts observed during synthesis, and how are they addressed?
Byproducts like desmethyl metabolites (e.g., 4-chloro-5-amino derivatives) may form due to incomplete alkylation or hydrazine overreaction. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization in ethanol effectively isolates the target compound. Purity is confirmed by HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., 2,4-dichloro) influence the compound’s reactivity in cyclization studies?
Substituents alter electronic and steric effects, impacting cyclization kinetics. For example, electron-withdrawing groups (e.g., Cl) at ortho positions enhance ring strain, favoring intramolecular cyclization. Kinetic studies using UV-Vis spectroscopy under varying temperatures (25–60°C) and DFT calculations (e.g., Gaussian 09) model transition states and activation energies .
**What enzymatic pathways degrade this compound, and how are its metabolites identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
